molecular formula C17H14ClFN4O B2474578 (E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide CAS No. 956364-06-0

(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide

Cat. No. B2474578
CAS RN: 956364-06-0
M. Wt: 344.77
InChI Key: ZYSKOWMOAPBLAK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. The molecule also has a cyano group (-CN), a propenyl group (-C=C-H), and an amide group (-CONH2). The presence of both fluorine and chlorine atoms indicates that it’s a halogenated compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the various functional groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bonds in the propenyl group and the pyrazole ring would contribute to the overall geometry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyano group, for example, is a strong electron-withdrawing group, which could make the molecule more reactive. The amide group could participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens might increase its density and boiling point compared to similar compounds without halogens .

Scientific Research Applications

Synthesis of Novel Compounds with Biological Activities

  • Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones have been synthesized, leading to the development of compounds that exhibit significant cytotoxic effects against cancer cell lines and antimicrobial properties. These findings suggest potential applications in cancer therapy and the treatment of infections (Riyadh, 2011).

  • Antiviral Activities : Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against the avian influenza virus, highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Development of Fluorescent Probes

  • Fluorescent Dyes : Compounds synthesized from N-ethoxycarbonylpyrene- and perylene thioamides have been used to create fluorescent dyes with applications in imaging and sensing. These dyes exhibit strong fluorescence and solvatochromism, suggesting their use in bioimaging and environmental monitoring (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Radiotracers for Imaging

  • Positron Emission Tomography (PET) Radiotracers : Synthesis of fluoropyrazole derivatives as PET radiotracers for imaging CB1 cannabinoid receptors in the brain suggests applications in neuroscience research and the diagnosis of neurological disorders (Katoch-Rouse & Horti, 2003).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and optimizing its synthesis. If it’s intended to be a drug, studies could be conducted to determine its efficacy, safety, and mechanism of action .

properties

IUPAC Name

(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-3-8-21-17(24)12(10-20)9-15-11(2)22-23(16(15)18)14-6-4-13(19)5-7-14/h3-7,9H,1,8H2,2H3,(H,21,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSKOWMOAPBLAK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C(=O)NCC=C)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C(\C#N)/C(=O)NCC=C)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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